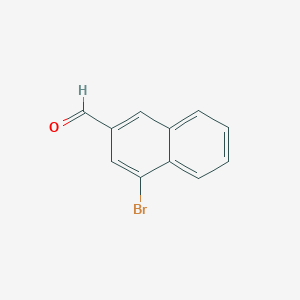

4-Bromo-2-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBWXFQJIKOIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Organic Transformations and Derivatizations of 4 Bromo 2 Naphthaldehyde

Condensation Reactions at the Aldehyde Moiety

The aldehyde functional group at the C2 position of the naphthalene (B1677914) ring is a prime site for condensation reactions. This reactivity allows for the straightforward introduction of nitrogen-containing functionalities, leading to the formation of imines, hydrazones, and oximes. These derivatives are not only stable compounds in their own right but also serve as important intermediates for further synthetic manipulations.

The condensation of 4-Bromo-2-naphthaldehyde (B2366181) with primary amines yields Schiff bases, or azomethines, characterized by a carbon-nitrogen double bond. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. sci-hub.se While direct examples with 4-Bromo-2-naphthaldehyde are specific, numerous studies on related naphthaldehydes illustrate the generality of this transformation.

For instance, the synthesis of Schiff bases has been achieved by condensing hydroxylated naphthaldehydes with bromo-substituted anilines. In one such study, 2-hydroxy-1-naphthaldehyde (B42665) was reacted with 4-bromo aniline (B41778) to form the corresponding Schiff base ligand. orientjchem.org Similarly, the reaction between 2-hydroxynaphthaldehyde and 4-bromo-O-toluidine produced 1-((4-bromo-2-methylphenylimino)methyl)naphthalen-2-ol in high yield. impactfactor.org Another report details the condensation of 3-hydroxy-2-naphthaldehyde (B1580702) with 1-(4-bromophenyl)methanamine, catalyzed by sulfuric acid under reflux conditions, to yield the imine product. asianpubs.org These examples underscore a reliable synthetic route to a variety of imine derivatives, where the bromo-substituent of the naphthaldehyde moiety remains intact for subsequent reactions.

Table 1: Synthesis of Naphthalene-based Schiff Bases (Analogous Reactions)

| Naphthaldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxynaphthaldehyde | 4-Bromo-O-toluidine | Ethanol | 1-((4-Bromo-2-methylphenylimino)methyl)naphthalen-2-ol | 86 | impactfactor.org |

| 3-Hydroxy-2-naphthaldehyde | 1-(4-Bromophenyl)methanamine | H₂SO₄ / Ethanol | 3-{[(4-Bromophenyl)methyl]imino}methyl-2-naphthol | Not Reported | asianpubs.org |

The aldehyde group can also undergo condensation with hydrazine (B178648) derivatives to form hydrazones or with hydroxylamine (B1172632) to form oximes. These reactions are crucial for creating compounds with potential biological activities and for synthetic intermediates. tubitak.gov.trasianpubs.org

Hydrazone synthesis is exemplified by the reaction of 2-hydroxy-1-naphthaldehyde with 4-bromo benzoic acid hydrazide in methanol, which, upon refluxing, yields the corresponding (E)-4-Bromo-N'-(2-hydroxy-1-naphthylmethylene)benzohydrazide. nih.govijacskros.com The reaction proceeds efficiently, providing the crystalline product in high yield. ijacskros.com

The formation of oximes, or oximation, from aryl aldehydes is a well-established transformation. researchgate.net A patent describes the oximation of 4-bromo-1-naphthaldehyde (B41720) using hydroxylamine hydrochloride and triethylamine (B128534) in acetonitrile (B52724) to produce 4-bromo-1-naphthaldehyde oxime as a key intermediate in a multi-step synthesis. google.com General methods for oximation often involve reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, and can even be performed under solvent-free grinding conditions or in aqueous media. asianpubs.orgias.ac.inorientjchem.org

Table 2: Synthesis of Hydrazones and Oximes from Naphthaldehydes

| Carbonyl Compound | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | 4-Bromo benzoic acid hydrazide | Methanol, reflux | (E)-4-Bromo-N'-(2-hydroxy-1-naphthylmethylene)benzohydrazide | 89 | ijacskros.com |

Synthesis of Schiff Bases and Related Imine Derivatives.

Bromine-Mediated Cross-Coupling Methodologies

The bromine atom at the C4 position of 4-Bromo-2-naphthaldehyde is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This allows for the extension of the aromatic system and the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. thermofisher.com The bromine atom on the naphthalene ring of 4-Bromo-2-naphthaldehyde is well-suited for this transformation.

While a specific Suzuki reaction for 4-Bromo-2-naphthaldehyde is not detailed in the provided sources, the successful coupling of structurally similar bromo-naphthalene derivatives is well-documented. For example, a 5-bromo-naphtho[1,2-b]furan-2-carboxylate, synthesized from 1-hydroxy-2-naphthaldehyde, undergoes Suzuki coupling with a variety of aryl- and heteroaryl-boronic acids to generate 5-aryl and 5-heteroaryl substituted products. jst.go.jp The reaction of 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] Current time information in Bangalore, IN.researchgate.netevitachem.comdiazaborine with 4-(ethoxycarbonyl)phenylboronic acid using a palladium catalyst also demonstrates the feasibility of coupling bromoaryl compounds. These reactions typically employ a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a mixed solvent system. This methodology allows for the synthesis of complex biaryl and heteroaryl-aryl structures, which are prevalent in materials science and medicinal chemistry. jst.go.jprsc.org

Beyond the Suzuki-Miyaura reaction, the carbon-bromine bond in aryl bromides is reactive in a variety of other transition metal-catalyzed transformations. These include, but are not limited to, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, as well as carbonylative couplings.

Palladium-catalyzed reactions are particularly versatile. For example, palladium catalysts have been used in the annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes. thieme-connect.com Another palladium-catalyzed process involves the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones to construct naphthalene cores. thieme-connect.com The tolerance of the bromo group in such reactions makes it a valuable precursor for further functionalization. nih.gov Copper-catalyzed reactions also offer alternative pathways, such as the C-N cross-coupling of arylboronic acids with N-H containing heteroarenes. organic-chemistry.org These diverse catalytic systems expand the synthetic utility of 4-Bromo-2-naphthaldehyde, enabling the introduction of a wide range of functional groups and the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation.

Intramolecular Cyclization and Annulation Strategies

The dual functionality of 4-Bromo-2-naphthaldehyde and its derivatives allows for the design of intramolecular reactions to construct new ring systems. These cyclization and annulation strategies are efficient methods for building polycyclic and heterocyclic structures fused to the naphthalene core.

A notable example is the cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.orgbeilstein-archives.org In this strategy, 1-bromo-2-naphthaldehyde (B104117) is converted in three steps to 2-(1-vinylnaphthalen-2-yl)acetaldehyde. beilstein-journals.orgbeilstein-archives.org Treatment of this intermediate with a Lewis acid like BF₃·Et₂O initiates a Prins cyclization, generating a benzylic carbenium ion. This reactive intermediate is then trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation, leading to the formation of complex 4-aryl-1,2,3,4-tetrahydrophenanthren-2-ols in good yields. beilstein-journals.org

Furthermore, palladium-catalyzed intramolecular reactions have been developed. A sterically hindered 1-bromo-2-naphthaldehyde was shown to be a viable substrate in a palladium-catalyzed lactonization reaction, reacting with an N-tosylhydrazone bearing a hydroxy tether to form a seven-membered lactone fused to the naphthalene ring in a 55% yield. nih.gov Annulation reactions, which involve the formation of a new ring, are also prevalent. Copper-catalyzed cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyl compounds can be used to construct substituted naphthalenes. thieme-connect.com These strategies highlight the utility of bromo-naphthaldehydes in synthesizing complex, fused-ring systems of significant interest in materials and pharmaceutical chemistry. rsc.org

Cascade Prins/Friedel–Crafts Cyclizations

The aldehyde functionality of 4-Bromo-2-naphthaldehyde serves as a crucial electrophilic partner in complex cascade reactions, enabling the construction of intricate polycyclic systems. One such powerful transformation is the cascade Prins/Friedel–Crafts cyclization. This sequence allows for the formation of multiple carbon-carbon and carbon-oxygen bonds in a single, atom-economical operation, leading to medicinally relevant scaffolds like 4-aryltetralin-2-ols. beilstein-journals.orgbeilstein-archives.org

The process is typically initiated by converting the bromo-naphthaldehyde into a vinyl-containing intermediate. For instance, a procedure analogous to that used for 1-bromo-2-naphthaldehyde can be envisioned. beilstein-journals.orgbeilstein-archives.org This involves a three-step sequence:

Wittig Reaction: Reaction with an appropriate phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride (MTPPC), to form a vinyl ether. beilstein-journals.orgbeilstein-archives.org

Hydrolysis: Acid-catalyzed hydrolysis of the vinyl ether to yield the corresponding acetaldehyde (B116499) derivative. beilstein-journals.orgbeilstein-archives.org

Cross-Coupling: A palladium-catalyzed cross-coupling reaction, for example with pinacol (B44631) vinylboronate, to install the vinyl group, yielding a precursor like 2-(4-bromo-2-vinylnaphthalen-1-yl)acetaldehyde. beilstein-journals.org

The choice of Lewis acid is critical for the success of the cascade. While BF₃·Et₂O is commonly used, other acids like AlCl₃ and Et₂AlCl have also been employed, sometimes leading to variations in yield and diastereoselectivity. nih.gov

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis/trans) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | CH₂Cl₂ | 0 | 50 | 51:49 |

| 2 | Et₂AlCl | CH₂Cl₂ | 0 | 55 | Not Reported |

| 3 | FeCl₃ | CH₂Cl₂ | 0 | 52 | Not Reported |

| 4 | In(OTf)₃ | CH₂Cl₂ | 0 | No Reaction | - |

Further Functionalization of the Naphthalene Core

The bromine atom at the C4 position of the 4-Bromo-2-naphthaldehyde core is a versatile handle for a variety of subsequent chemical modifications. This allows for the introduction of diverse functional groups and the construction of more complex molecular frameworks, primarily through palladium-catalyzed cross-coupling reactions. The aldehyde group generally remains intact under many of these reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org The bromine atom of 4-Bromo-2-naphthaldehyde makes it an ideal substrate for this transformation, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base. researchgate.netthieme-connect.com The choice of base (e.g., K₂CO₃, CsF) and solvent (e.g., toluene (B28343), DME, THF) can be optimized to achieve high yields. wikipedia.orgresearchgate.net This methodology has been successfully applied to similar substrates like 1-bromo-2-naphthaldehyde, demonstrating its utility for functionalizing the naphthalene scaffold. researchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-2-naphthaldehyde | Arylboronic acid | Pd(PPh₃)₄ | CsF | DME | Reflux, 3h | 96 |

| 1-Bromo-2-naphthaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene/Ethanol | Reflux, 48h | Not Specified |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgnih.gov This reaction provides a direct route to synthesize arylamine derivatives from 4-Bromo-2-naphthaldehyde. By reacting it with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand (e.g., phosphine-based ligands), various amino functionalities can be installed at the C4 position. uwindsor.ca The reaction generally requires a strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), and is typically carried out in an inert solvent like toluene or dioxane. uwindsor.casnnu.edu.cn The tolerance of the aldehyde group has been demonstrated in the successful Buchwald-Hartwig coupling of 1-bromo-2-naphthaldehyde, highlighting the potential for selective C-N bond formation without affecting the formyl group. snnu.edu.cn

Other Palladium-Catalyzed Transformations

The reactivity of the C-Br bond extends to other important transformations. The Heck reaction , which couples aryl halides with alkenes, can be used to introduce vinyl groups onto the naphthalene core. google.com Furthermore, modern synthetic strategies also allow for the functionalization of C-H bonds. For example, palladium-catalyzed regioselective C-H oxidation has been used to install hydroxyl groups at the peri-position of the related 4-bromo-1-naphthaldehyde, indicating that positions other than C4 can also be targeted for functionalization. researchgate.net These methods collectively offer a rich toolbox for the derivatization of the 4-Bromo-2-naphthaldehyde scaffold, enabling the synthesis of a wide array of complex molecules.

Coordination Chemistry and Supramolecular Assemblies Involving 4 Bromo 2 Naphthaldehyde Derivatives

Design and Synthesis of Metal Complexes with Naphthaldehyde-Derived Ligands

The synthesis of metal complexes using ligands derived from 4-bromo-2-naphthaldehyde (B2366181) often involves the condensation of the aldehyde with various primary amines to form Schiff bases. rsc.orgrsc.org These Schiff base ligands are then reacted with metal salts to form coordination complexes. rsc.orgrsc.orgijmsdr.org The stability of these complexes is notable, with many being air-stable. rsc.org The solubility of these compounds can be tailored, with many showing good solubility in solvents like chloroform, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO). rsc.org

Principles of Ligand Design and Chelation Modes

Ligands derived from 4-bromo-2-naphthaldehyde are often designed by reacting the aldehyde with an amine, a process that can be catalyzed by a few drops of glacial acetic acid. rsc.orgrsc.org The resulting Schiff base ligands typically act as chelating agents, coordinating to metal ions through the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the hydroxyl group. fud.edu.ngazjournalbar.com This coordination is evidenced by shifts in the infrared (IR) spectra of the complexes compared to the free ligands. fud.edu.ng The versatility of these ligands allows for the formation of various coordination geometries, including tetrahedral and octahedral structures. researchgate.netresearchgate.net

Investigation of Transition Metal Coordination (e.g., Copper(II), Zinc(II), Cobalt(II), Nickel(II), Manganese(II))

A variety of transition metal ions have been successfully incorporated into complexes with naphthaldehyde-derived ligands. The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt, such as copper(II) nitrate (B79036) trihydrate, in a suitable solvent like ethanol. rsc.orgrsc.org

Copper(II) Complexes: Copper(II) complexes with naphthaldehyde-derived Schiff bases have been synthesized and characterized. rsc.orgrsc.org X-ray crystal structure analysis has revealed that in some cases, the copper(II) center is bonded to two bidentate Schiff base ligands, resulting in a mononuclear species with a slightly distorted square planar geometry. bohrium.com The paramagnetic nature of these Cu(II) complexes has been confirmed by techniques such as electron paramagnetic resonance (EPR). rsc.org

Zinc(II) Complexes: Zinc(II) readily forms complexes with naphthaldehyde-derived ligands. researchgate.netrsc.org These complexes are typically diamagnetic. tandfonline.com Structural studies have shown that Zn(II) can induce a distorted tetrahedral or distorted square-planar geometry in the resulting complex. rsc.org

Cobalt(II), Nickel(II), and Manganese(II) Complexes: Cobalt(II), Nickel(II), and Manganese(II) also form coordination complexes with these versatile ligands. researchgate.net Magnetic susceptibility measurements indicate that these complexes are often paramagnetic. fud.edu.ng The geometry of these complexes can vary, with octahedral geometries being commonly proposed based on spectral and magnetic data. fud.edu.ngresearchgate.nettandfonline.com For instance, a 1:1 metal-to-ligand ratio has been observed in some Co(II) and Ni(II) complexes, leading to octahedral structures. fud.edu.ng

Here is an interactive data table summarizing the coordination of various transition metals with naphthaldehyde-derived ligands:

Structural Elucidation of Metal-Organic Frameworks and Coordination Polymers

Naphthaldehyde derivatives are valuable building blocks in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are formed by linking metal ions or clusters with organic ligands to create extended, often porous, networks. researchgate.netresearchgate.net The properties of naphthalenedicarboxylate (NDC) ligands, such as their bulkiness and flexible coordination modes, make them particularly suitable for synthesizing MOFs with diverse structures. researchgate.net

The synthesis of these frameworks can be achieved through methods like solvothermal reactions. rsc.org The resulting structures can be one-dimensional, two-dimensional, or three-dimensional. For example, one-dimensional coordination polymers have been synthesized using Ni(II) and a hydrazide ligand derived from 4-bromophenoxy acetohydrazide. mdpi.com In this structure, the nickel atom is six-coordinated in a distorted octahedron, and bridging chlorine atoms link the metal centers to form a polymer chain. mdpi.com

Supramolecular Interactions in Naphthaldehyde-Based Systems

Supramolecular interactions play a crucial role in the solid-state structures of naphthaldehyde-based systems. These non-covalent interactions, including hydrogen bonding and π-π stacking, are key in organizing molecules into well-defined supramolecular assemblies. rsc.orgrsc.org

In the crystal structures of metal complexes derived from naphthaldehyde, various intermolecular and intramolecular interactions are observed. rsc.org For example, π-π and C-H⋯π interactions can dictate the packing of the molecules in the crystal lattice. rsc.org The stabilization of crystalline compounds is often achieved through a network of these non-covalent interactions. rsc.org

Here is an interactive data table summarizing supramolecular interactions in naphthaldehyde-based systems:

Advanced Spectroscopic Characterization and Structural Analysis in 4 Bromo 2 Naphthaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fingerprint of the molecule's carbon-hydrogen framework. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus. For 4-bromo-2-naphthaldehyde (B2366181), the aldehydic proton characteristically appears far downfield in the ¹H NMR spectrum due to the electron-withdrawing nature of the carbonyl group. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, with their precise chemical shifts influenced by the positions of the bromo and aldehyde substituents on the naphthalene (B1677914) ring.

Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde is typically observed at the lowest field (highest ppm value), a direct consequence of its sp² hybridization and the deshielding effect of the attached oxygen atom. The carbon atom bonded to the bromine (the ipso-carbon) also has a characteristic chemical shift. The remaining aromatic carbons appear in a specific range, and their exact positions can be assigned through detailed analysis and comparison with related structures. oregonstate.edunih.govstackexchange.com

Below are representative, though not experimentally exclusive, data tables for the NMR chemical shifts of 4-bromo-2-naphthaldehyde.

Table 1: ¹H NMR Chemical Shift Assignments for 4-Bromo-2-naphthaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | ~10.0 | s (singlet) |

Note: The exact chemical shifts and multiplicities of the aromatic protons can vary depending on the solvent and the specific spectrometer frequency.

Table 2: ¹³C NMR Chemical Shift Assignments for 4-Bromo-2-naphthaldehyde

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~192 |

| C-Br | ~120-130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Stereochemical Analysis

While one-dimensional NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments reveal how these atoms are connected.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically those on adjacent carbons. In 4-bromo-2-naphthaldehyde, COSY spectra would help to trace the connectivity between the protons on the naphthalene ring system, aiding in their unambiguous assignment. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that identifies which proton is directly attached to which carbon. github.ioulethbridge.ca Each peak in an HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other, providing a direct link between the ¹H and ¹³C assignments. This is invaluable for confirming the assignment of protonated carbons in the naphthalene ring.

These 2D NMR techniques are crucial for piecing together the molecular puzzle, ensuring that each proton and carbon signal is correctly assigned to its specific position within the 4-bromo-2-naphthaldehyde structure. e-bookshelf.dersc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly effective for identifying functional groups.

In the analysis of 4-bromo-2-naphthaldehyde, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the naphthalene ring. Other characteristic vibrations include the C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is also expected to be present, usually at lower frequencies.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. This can be useful for analyzing the C-C and C-Br bonds within the molecule.

Table 3: Key Vibrational Frequencies for 4-Bromo-2-naphthaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretch | 1680 - 1700 |

| C-H (aldehyde) | Stretch | 2720, 2820 |

| C-H (aromatic) | Stretch | > 3000 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. Aromatic compounds like 4-bromo-2-naphthaldehyde exhibit characteristic absorption bands due to π-π* transitions within the naphthalene ring system. The presence of the aldehyde and bromo substituents can cause shifts in the absorption maxima (λ_max) and changes in the intensity of these bands. The extended conjugation of the naphthalene system typically results in absorption at longer wavelengths compared to simpler benzene (B151609) derivatives. dss.go.th

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. While not all aromatic aldehydes are strongly fluorescent, the electronic structure of the naphthalene core can give rise to emissive properties. The fluorescence spectrum, including the emission maximum and quantum yield, provides further insight into the electronic nature of the excited states of 4-bromo-2-naphthaldehyde. The emission is often solvent-dependent. nih.govuva.nl

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

Furthermore, XRD reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding involving the bromine atom. iucr.orgacs.org This information is crucial for understanding the solid-state properties of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which for 4-bromo-2-naphthaldehyde is a crucial piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between isotopes.

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio), leading to two molecular ion peaks (M and M+2) of nearly equal intensity. libretexts.org

In addition to the molecular ion, mass spectrometry also reveals a characteristic fragmentation pattern. researchgate.net For 4-bromo-2-naphthaldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of the entire aldehyde group (M-29), or the loss of the bromine atom. libretexts.org Analyzing these fragments helps to confirm the structure of the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Bromo-2-naphthaldehyde |

| 2,7-dibromonaphthalene |

| Diethyl iucr.orghelicene-2,11-dicarboxylate |

| 2-bromophenanthrene-1-carbaldehyde |

| 3-Hydroxy-1-naphthaldehyde |

| 4-Bromo-1-fluoro-2-naphthaldehyde |

| 2-Bromo-1-naphthaldehyde |

| 1-naphthaldehyde (B104281) |

| 4-methoxy-1-naphthaldehyde |

| 4-dimethylamino-1-naphthaldehyde |

| 5-bromo-1-naphthaldehyde |

| 6-dimethylamino-2-naphthaldehyde |

| 7-Methoxycoumarin-4-carboxaldehyde |

| 4-bromo-2,5-bis(hexyloxy)benzaldehyde |

| 1-bromo-4-methylnaphthalene |

| 4-bromobenzaldehyde |

| 4-chlorobenzaldehyde |

| 4-nitrobenzaldehyde |

| 4-(trifluoromethyl)benzaldehyde |

| Benzaldehyde |

| Piperonyl aldehyde |

| 4-(tert-butyl)benzaldehyde |

| 4-methoxybenzaldehyde |

| 3-methoxybenzaldehyde |

| 2-methoxybenzaldehyde |

| 3-methylbenzaldehyde |

| 2-methylbenzaldehyde |

| 4-methylbenzaldehyde |

| 3-pyridinecarboxaldehyde |

| 4-bromo-2-(trifluoromethoxy)aniline |

| 2-hydroxy-1-naphthaldehyde (B42665) |

| 5-bromosalicylaldehyde |

| 6-methyl-2-aminopyridine |

| 4-aminomorpholine |

| 2-hydroxy-5-nitrobenzaldehyde |

| 9,10-phenanthrenequinone |

| 4-bromo benzaldehyde |

| Aniline (B41778) |

Theoretical and Computational Chemistry Applied to 4 Bromo 2 Naphthaldehyde Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. It is widely used to predict geometries, energies, and reactivity indices.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of a molecule. For 4-bromo-2-naphthaldehyde (B2366181), this would involve determining the precise bond lengths, bond angles, and dihedral angles. Computational modeling on analogous molecules, like 2,4-dimethoxy-1-naphthaldehyde, suggests that the naphthalene (B1677914) core remains largely planar, while the aldehyde group may be positioned out of the plane to minimize steric hindrance. A full conformational analysis for 4-bromo-2-naphthaldehyde would explore the rotational barrier of the aldehyde group to identify the most stable conformer(s). However, specific studies detailing the optimized geometry or conformational landscape for 4-bromo-2-naphthaldehyde are not available in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.govphyschemres.org

For related Schiff base complexes derived from substituted naphthaldehydes, DFT calculations have been used to determine HOMO-LUMO energies and map their distribution. nih.govrsc.org These studies show how substituents influence the electronic properties. rsc.org A similar analysis for 4-bromo-2-naphthaldehyde would reveal how the bromine atom and aldehyde group affect the electronic distribution across the naphthalene system. Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital plots for 4-bromo-2-naphthaldehyde are not documented in the available literature.

Vibrational Spectra Simulations and Validation with Experimental Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing simulated spectra with experimental data is a standard method for validating the accuracy of the computational model and aiding in the assignment of vibrational modes. nanobe.orgajol.info Such analyses have been performed for related molecules like 1-naphthaldehyde (B104281) and other substituted aromatic compounds, showing good agreement between theoretical and experimental results. researchgate.netacs.org A theoretical vibrational analysis of 4-bromo-2-naphthaldehyde would provide a detailed assignment of its characteristic frequencies, such as the C=O stretch of the aldehyde and vibrations involving the C-Br bond. Currently, no such specific simulation for 4-bromo-2-naphthaldehyde has been found.

Mechanistic Investigations of Reactions Involving 4-Bromo-2-naphthaldehyde through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates. The aldehyde and bromo-substituents on 4-bromo-2-naphthaldehyde make it a candidate for various reactions, including nucleophilic substitution and addition. For example, a DFT study on the nucleophilic aromatic substitution (SNAr) reaction of the related 4-fluoro-2-naphthaldehyde with a thiolate was found, investigating the reaction pathway. researchgate.net A similar computational investigation for 4-bromo-2-naphthaldehyde could clarify its reactivity in cross-coupling or other synthetic transformations. However, no studies modeling specific reaction mechanisms involving 4-bromo-2-naphthaldehyde were identified.

Research Applications in Functional Materials and Sensing Technologies Based on 4 Bromo 2 Naphthaldehyde Derivatives

Development of Chemical Sensors and Chemosensors for Specific Analytes

Derivatives of 4-Bromo-2-naphthaldehyde (B2366181) are instrumental in creating chemosensors for detecting specific analytes, particularly metal ions. The aldehyde group provides a convenient reaction site for synthesizing Schiff base derivatives, which often exhibit significant changes in their optical properties upon coordinating with target ions.

Rational Design of Metal Ion Sensing Architectures and Principles

The rational design of sensors based on 4-Bromo-2-naphthaldehyde typically involves a condensation reaction between the aldehyde and an amine-containing compound to form a Schiff base. These resulting molecules are engineered to act as selective chemosensors. For instance, bromoaniline-based Schiff bases have been developed for the selective detection of various metal cations. acs.orgnih.gov The sensing mechanism often relies on phenomena such as chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), or photoinduced electron transfer (PET). mdpi.commdpi.com

The binding of a metal ion to the Schiff base ligand can restrict intramolecular rotation and block non-radiative decay pathways, leading to a "turn-on" fluorescence response. researchgate.net Conversely, interaction with certain paramagnetic ions like Cu²⁺ can quench fluorescence via electron or energy transfer, resulting in a "turn-off" signal. acs.org The design principles allow for high selectivity, where the sensor responds to specific ions like Zn²⁺, Al³⁺, or Hg²⁺ while remaining inert to a host of other competing ions. nih.govacs.org The efficacy of these sensors is quantified by their binding constants and low detection limits, often reaching nanomolar concentrations. nih.govacs.org

A study on a bromoaniline-aldehyde conjugate complex demonstrated its ability to selectively detect Al³⁺ and Hg²⁺ ions through a "turn-off" fluorescence quenching mechanism in a DMSO/H₂O medium. nih.gov The binding constants for the complex with Al³⁺ and Hg²⁺ were determined to be 1.5 x 10⁶ M⁻¹ and 5.5 x 10⁵ M⁻¹, respectively, with detection limits in the nanomolar range. nih.gov

Table 1: Metal Ion Sensing Properties of a Bromoaniline-Aldehyde Conjugate Complex

| Analyte | Binding Constant (M⁻¹) | Detection Limit (M) | Sensing Mechanism |

|---|---|---|---|

| Al³⁺ | 1.5 x 10⁶ | 1.78 x 10⁻⁸ | Fluorescence Quenching |

| Hg²⁺ | 5.5 x 10⁵ | 2.29 x 10⁻⁸ | Fluorescence Quenching |

Data sourced from a study on a bromoaniline-aldehyde conjugate complex system. nih.gov

Fabrication of Multi-sensoric Devices and Molecular Logic Gates

The ability of a single chemosensor to detect multiple analytes in a specific sequence or under different conditions enables the fabrication of multi-sensoric devices and molecular logic gates. acs.orgnih.gov These systems operate based on binary logic (ON/OFF or 1/0), where chemical inputs (analytes) trigger a specific, readable output (e.g., fluorescence). mdpi.com

For example, a system can be designed where a Schiff base ligand first selectively detects Zn²⁺, which forms a new complex. acs.orgnih.gov This resulting complex can then act as a secondary sensor for a different ion, such as Al³⁺. acs.orgnih.gov This sequential detection process can be translated into an "AND" logic gate, where the fluorescence output is only triggered in the presence of both Zn²⁺ (Input 1) and Al³⁺ (Input 2). acs.orgmdpi.com By combining different sensor responses, more complex operations like INHIBIT, OR, and NOR gates can be constructed, allowing for more sophisticated chemical information processing at the molecular level. mdpi.comresearchgate.net The development of these molecular memory devices highlights the advanced application of these chemosensors, moving beyond simple detection to performing computational tasks. acs.orgnih.gov

Optoelectronic Materials and Photophysical Research

The extended π-conjugated system of the naphthalene (B1677914) core, combined with the electronic influence of the bromo and aldehyde substituents, makes 4-Bromo-2-naphthaldehyde a valuable building block for materials with interesting photophysical and optoelectronic properties.

Investigations into Nonlinear Optical (NLO) Responses

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optical computing, data storage, and all-optical switching. researchgate.netnih.gov The NLO response of a molecule, particularly its first hyperpolarizability (β), is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated bridge. Derivatives of 4-Bromo-2-naphthaldehyde can be readily incorporated into such donor-π-acceptor frameworks.

Theoretical methods, such as Density Functional Theory (DFT), are widely used to predict and understand the NLO properties of new organic compounds. mdpi.comacs.org These computational studies calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, and the first hyperpolarizability. researchgate.netnih.gov Research on various organic chromophores has shown that strategic placement of donor and acceptor groups can significantly enhance the NLO response. nih.govrsc.org While specific NLO data for direct derivatives of 4-Bromo-2-naphthaldehyde is emerging, related structures like azo-β-diketones and other push-pull chromophores have demonstrated significant NLO activity, indicating the potential of this class of compounds. researchgate.net

Exploration of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a unique photophysical effect where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation. magtech.com.cnnih.gov This phenomenon is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. The mechanism behind AIE is often the restriction of intramolecular motions (RIM), such as rotations, within the molecular aggregates, which closes non-radiative decay channels and activates the radiative pathway. researchgate.net

Schiff bases synthesized from 2-hydroxy-naphthaldehyde derivatives are known to exhibit AIE properties. researchgate.net These naphthaldehyde-based dyes, known as AIEgens (AIE luminogens), are typically weakly fluorescent in pure organic solvents like THF but show a dramatic increase in fluorescence intensity upon the addition of a poor solvent, such as water, which induces molecular aggregation. magtech.com.cnresearchgate.net This "turn-on" emission makes AIEgens highly valuable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. researchgate.netacs.org The AIE properties of naphthaldehyde-based Schiff bases, coupled with their stimuli-responsive nature (mechanochromism), make them multifunctional materials. researchgate.net

Table 2: Photophysical Properties of a Naphthaldehyde-based Schiff Base Exhibiting AIE

| Solvent System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence |

|---|---|---|---|

| Pure THF | 380, 485 | 555 | Weak |

| THF/Water (10:90 v/v) | 375, 495 | 560 | Strong |

Representative data based on studies of naphthaldehyde-based AIEgens. researchgate.net

Utilization as Precursors for Advanced Organic Frameworks and Polymers

The bifunctional nature of 4-Bromo-2-naphthaldehyde, possessing both an aldehyde and a bromo group, makes it a highly useful precursor for synthesizing advanced materials like covalent organic frameworks (COFs) and functional polymers.

COFs are a class of porous, crystalline polymers with ordered structures built from organic precursors linked by strong covalent bonds. wikipedia.org The aldehyde group of 4-Bromo-2-naphthaldehyde can undergo condensation reactions, typically with multi-amine linkers, to form robust imine-linked frameworks. This approach allows for the construction of highly porous 2D or 3D materials with potential applications in gas storage, separation, and catalysis. wikipedia.org

Furthermore, the bromine atom serves as a reactive handle for further functionalization. It can be used in post-synthetic modification of the framework, allowing for the tuning of the material's properties after its initial construction. nih.gov Alternatively, the bromo group can participate directly in the polymerization process through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This capability is essential for creating conjugated polymers used in organic electronics, including semiconductors and fluorescent materials. The ability to use 4-Bromo-2-naphthaldehyde to build extended, conjugated systems makes it a key building block in materials science. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-naphthaldehyde, and how can regioselectivity be controlled?

Methodological Answer: Regioselective bromination of naphthaldehyde derivatives requires careful control of reaction conditions. For example, using Lewis acids (e.g., FeBr₃) or directing groups to favor bromination at the 4-position of the naphthalene ring. Computational modeling (e.g., density-functional theory, DFT) can predict reactive sites by analyzing electron density and Fukui indices . Experimental validation via NMR and HPLC-MS is critical to confirm regioselectivity. Comparative studies with analogues like 6-Bromo-2-naphthoic acid (CAS 5773-80-8) suggest that steric and electronic factors dominate selectivity .

Q. How can the purity of 4-Bromo-2-naphthaldehyde be validated, and what analytical techniques are most reliable?

Methodological Answer: Purity validation requires a combination of techniques:

- HPLC-MS : To detect trace impurities (e.g., dehalogenated byproducts).

- ¹H/¹³C NMR : To confirm structural integrity and quantify residual solvents.

- Melting Point Analysis : Compare observed values (e.g., 60–62°C for 4-Bromo-2-fluorobenzaldehyde) to literature data .

- Elemental Analysis : Verify Br content stoichiometry. Cross-referencing with certified standards (e.g., NIST data for bromonaphthalenes) enhances reliability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for 4-Bromo-2-naphthaldehyde derivatives?

Methodological Answer: Contradictions in NMR or IR spectra often arise from conformational flexibility or solvent effects. Strategies include:

- DFT Calculations : Simulate spectra (e.g., using B3LYP/6-31G* level) to match experimental data .

- Solvent Modeling : Include solvent parameters (e.g., PCM model) to account for shifts.

- Dynamic NMR : Resolve overlapping peaks caused by slow rotation (e.g., hindered aldehyde groups). Case studies on 2-Bromonaphthalene (CAS 580-13-2) demonstrate the utility of combining experimental and computational data .

Q. What strategies are effective for resolving crystallographic ambiguities in 4-Bromo-2-naphthaldehyde complexes?

Methodological Answer: For ambiguous X-ray diffraction

- SHELXL Refinement : Use constraints (e.g., ISOR, DELU) to stabilize disordered Br atoms .

- ORTEP-III Visualization : Generate thermal ellipsoid plots to identify anomalous displacement parameters .

- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 4-Bromo-1,8-naphthalic anhydride, CAS 81-86-7) to validate bond lengths and angles .

Q. How can mechanistic studies elucidate the role of 4-Bromo-2-naphthaldehyde in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., oxidative addition vs. transmetallation).

- DFT-Based Transition State Analysis : Map energy profiles for Suzuki-Miyaura coupling using brominated substrates .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation. Analogous studies on 2-Bromo-4-methylpropiophenone highlight the impact of steric bulk on catalytic turnover .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of 4-Bromo-2-naphthaldehyde?

Methodological Answer:

- Standardized Protocols : Adopt IUPAC guidelines for melting point determination to minimize experimental variability.

- Interlaboratory Comparisons : Share data via platforms like NIST Chemistry WebBook to identify systematic errors .

- Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures affecting melting behavior. For example, discrepancies in 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) were resolved by identifying residual solvent traces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.